molecular formula C7H13NO2 B1301614 1-methylpiperidine-3-carboxylic Acid CAS No. 5657-70-5

1-methylpiperidine-3-carboxylic Acid

Cat. No.: B1301614
CAS No.: 5657-70-5
M. Wt: 143.18 g/mol
InChI Key: AYIXGVABNMIOLK-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carboxylic acid (CAS 5657-70-5) is a piperidine derivative featuring a methyl group at the 1-position and a carboxylic acid moiety at the 3-position of the six-membered ring. Its hydrochloride salt (CAS 19999-64-5) is commonly used in pharmaceutical synthesis due to improved solubility . The compound is synthesized via coupling reactions, such as those employing HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with amines or other nucleophiles, as demonstrated in the preparation of anti-Chagas disease agents targeting Trypanosoma cruzi CYP51 .

Preparation Methods

Hydrolysis of 1-Methylpiperidine-3-carboxylate Esters

Method Description

One of the most straightforward and commonly reported methods for preparing 1-methylpiperidine-3-carboxylic acid involves the alkaline hydrolysis of its ester derivatives, such as (R)-ethyl 1-methylpiperidine-3-carboxylate.

Procedure

  • Dissolve sodium hydroxide in water.
  • Add the ester compound dropwise to the sodium hydroxide solution at room temperature (around 25 °C).
  • Stir the reaction mixture for approximately 1 hour.
  • Acidify the mixture to pH 2 using 1 N hydrochloric acid at 0 °C.
  • Extract with petroleum ether to remove impurities.
  • Concentrate under reduced pressure.
  • Dissolve the residue in anhydrous methanol, filter through Celite, and concentrate to obtain the acid as a white powder.

Results

  • Yield: 99.1%
  • Purity confirmed by ^1H NMR and LC-MS (ESI) with molecular ion peak at m/z 142.4 [M-H]^−.
  • The product is typically obtained as the (3R)-enantiomer when starting from the corresponding chiral ester.
Parameter Value
Reaction temperature 25 °C
Reaction time 1 hour
Hydrolysis agent NaOH (0.14 g, 3.60 mmol)
Acidification agent 1 N HCl
Yield 99.1%
Product form White powder

This method is efficient, mild, and suitable for producing enantiomerically pure acid from esters.

Catalytic Hydrogenation of Pyridine Derivatives Followed by Functional Group Transformation

Method Description

Another approach involves the catalytic hydrogenation of substituted pyridine precursors to form piperidine derivatives, followed by oxidation or functional group interconversion to yield the carboxylic acid.

Procedure

  • Start with a pyridine-3-carboxylic acid derivative.
  • Subject the compound to catalytic hydrogenation under ambient temperature and several atmospheres of hydrogen gas for 4–5 hours.
  • Convert the resulting piperidine intermediate to the acid via amide formation or acyl halide intermediates.

Key Notes

  • The amide formation often uses thionyl chloride to convert the acid to the acyl chloride, which then reacts with amines to form amides.
  • This method allows for the preparation of various derivatives and salts of this compound.
  • The process is adaptable for pharmaceutical intermediate synthesis.
Parameter Value/Condition
Hydrogen pressure Several atmospheres
Temperature Ambient (room temp)
Reaction time Up to 5 hours
Key reagents Thionyl chloride, amines
Product forms Acids, amides, salts

This method is valuable for producing derivatives and is scalable for industrial applications.

Oxidation of 1-Methylpiperidine-3-methanol or Related Precursors

Method Description

Selective oxidation of 1-methylpiperidine-3-methanol or related intermediates can yield this compound.

Procedure

  • Oxidize the alcohol precursor using oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.
  • Control temperature carefully (often below 0 °C) to prevent over-oxidation or ring degradation.
  • Purify the product by column chromatography or recrystallization.

Advantages

  • Allows direct functionalization at the 3-position.
  • Can be used to prepare the acid with high purity (>95%).
Oxidizing Agent Conditions Notes
PCC Room temperature Mild, selective
Dess-Martin periodinane 0 °C to room temp High yield, mild
Swern oxidation Below 0 °C Avoids over-oxidation

This method is suitable for laboratory-scale synthesis and research applications.

Use of Protected Intermediates (e.g., Boc-Protected Derivatives)

Method Description

Protected derivatives such as (R)-Boc-3-methyl-piperidine-3-carboxylic acid are used as intermediates in multi-step syntheses, allowing selective functional group manipulation before final deprotection to yield the free acid.

Applications

  • Pharmaceutical intermediate synthesis.
  • Peptide synthesis as amine protecting groups.
  • Organic synthesis for building complex molecules.

Notes

  • The Boc group protects the amine during reactions.
  • Deprotection under acidic conditions yields the free this compound.
  • This approach improves stereoselectivity and purity.
Protection Group Reaction Conditions Application
Boc (tert-butoxycarbonyl) Acidic deprotection (e.g., TFA) Intermediate in synthesis

This method is widely used in medicinal chemistry and peptide synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Applications
Alkaline hydrolysis of esters NaOH, H2O, acidification with HCl ~99 High yield, mild conditions Enantiopure acid synthesis
Catalytic hydrogenation + acylation H2 gas, catalyst, thionyl chloride Variable Scalable, versatile for derivatives Pharmaceutical intermediates
Oxidation of alcohol precursors PCC, Dess-Martin, Swern oxidation High Selective, high purity Research and lab synthesis
Boc-protected intermediates Boc protection, acidic deprotection High Protects amine, improves selectivity Peptide and drug synthesis

Research Findings and Notes

  • The alkaline hydrolysis method is the most direct and yields high purity product with minimal side reactions.
  • Catalytic hydrogenation routes are preferred for industrial scale and for preparing derivatives such as amides and salts.
  • Oxidation methods require careful control of reaction conditions to avoid ring degradation.
  • Use of protecting groups like Boc enhances synthetic flexibility and stereochemical control.
  • Analytical data such as ^1H NMR, LC-MS, and chiral HPLC are essential for confirming product identity and purity.
  • The molecular weight of this compound is 143.18 g/mol, and its molecular formula is C7H13NO2.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the carboxylic acid to an alcohol.

    Substitution: Replacement of the carboxylic acid group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.

Major Products:

    Oxidation: this compound.

    Reduction: 1-Methylpiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Methylpiperidine-3-carboxylic acid has been extensively studied for its diverse applications:

1. Medicinal Chemistry

  • Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of various pharmaceutical compounds targeting the central nervous system (CNS). Its structure allows it to act as a precursor to active pharmaceutical ingredients that interact with neurotransmitter receptors, such as serotonin and dopamine .
  • Chiral Auxiliary : The compound is utilized as a chiral auxiliary in asymmetric synthesis, helping to control the formation of specific stereoisomers during chemical reactions. This property is crucial for developing optically pure compounds used in drug development.

2. Biological Research

  • Neurotransmitter Interaction : Studies indicate that this compound can influence neurotransmitter systems, potentially modulating synaptic transmission and affecting mood regulation pathways. Its interactions with serotonin and dopamine receptors suggest therapeutic applications in treating mood disorders .
  • Analgesic and Anti-inflammatory Effects : Preliminary research shows potential analgesic properties, indicating its ability to alleviate pain through modulation of pain pathways in the CNS. Additionally, its anti-inflammatory effects may be beneficial for treating inflammatory conditions.

3. Industrial Applications

  • Agrochemicals and Specialty Chemicals : The compound is employed in the production of agrochemicals and specialty chemicals, showcasing its versatility beyond medicinal applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Interaction Studies : Research focusing on binding affinity revealed significant interactions with neurotransmitter receptors, highlighting its potential use in treating mood disorders.
  • Therapeutic Applications : In vitro tests demonstrated that derivatives of this compound could inhibit enzymes involved in metabolic pathways, indicating implications for drug metabolism and efficacy .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindings
Neurotransmitter InteractionSignificant binding with serotonin and dopamine receptors
Analgesic PropertiesPotential analgesic effects through CNS modulation
Anti-inflammatory EffectsExplored for benefits in inflammatory conditions

Mechanism of Action

The mechanism of action of 1-methylpiperidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, in anticancer applications, it may regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to inhibition of cell migration and cell cycle arrest . The specific molecular targets and pathways can vary depending on the application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Piperidine Carboxylic Acid Family

The following table compares 1-methylpiperidine-3-carboxylic acid with structurally related piperidine derivatives:

Compound Name Substituents Molecular Weight CAS Number Key Applications/Properties References
This compound 1-methyl, 3-carboxylic acid 157.20 5657-70-5 Anti-Chagas agents, kinase inhibitors
1-Acetylpiperidine-3-carboxylic acid 1-acetyl, 3-carboxylic acid 185.21 111479-21-1 Prodrug synthesis, peptide modeling
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl 1-pyrimidinyl, 3-carboxylic acid 257.71 1185296-02-9 Ligand for receptor binding studies
1-(3-Chlorobenzyl)piperidine-3-carboxylic acid 1-(3-Cl-benzyl), 3-carboxylic acid 279.75 N/A Enzyme inhibition, CNS drug discovery
This compound ethyl ester 1-methyl, 3-ethyl ester 171.24 5166-67-6 Intermediate for prodrugs; higher logP (0.891)

Key Observations :

  • Substituent Effects : The 1-methyl group enhances metabolic stability compared to unsubstituted piperidine-3-carboxylic acid (CAS 498-95-3) . Acetyl or aryl substituents (e.g., pyrimidinyl) increase steric bulk and modulate target selectivity .
  • Physicochemical Properties : Esterification (e.g., ethyl ester) increases lipophilicity (logP 0.891 vs. -0.68 for the acid), improving membrane permeability but reducing aqueous solubility .

Comparison with Non-Piperidine Analogs

Compounds with similar functional groups but distinct ring systems include:

Compound Name Core Structure Key Differences Applications References
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Five-membered ring; ketone at 5-position Antibacterial agents
1-Isopropylazetidine-3-carboxylic acid Azetidine Four-membered ring; isopropyl group Conformational studies
3-(Piperidin-1-yl)propanoic acid Propanoic acid Linear chain with piperidine Surfactants, metal chelators

Key Observations :

  • Ring Size : Smaller rings (azetidine, pyrrolidine) exhibit increased ring strain, affecting conformational flexibility and binding affinity .

Prodrugs and Derivatives

This compound serves as a precursor for prodrugs. Notable examples include:

  • Ethyl Ester : Used to enhance bioavailability via esterase-mediated hydrolysis .
  • Amides : Coupled with pyridyl or benzimidazole groups to target enzymes (e.g., CYP51 in Chagas disease) .
  • Hydrochloride Salt: Improves solubility for intravenous administration .

Biological Activity

1-Methylpiperidine-3-carboxylic acid (MPCA) is an organic compound characterized by a piperidine ring and a carboxylic acid functional group. Its molecular formula is C7H13NO2C_7H_{13}NO_2 and it has a molecular weight of approximately 143.19 g/mol. The compound has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications.

Structural Features

The structure of this compound includes:

  • Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Methyl Group : Attached to the nitrogen atom, enhancing lipophilicity.
  • Carboxylic Acid Group : Contributes to acid-base reactivity and biological interactions.

Neurotransmitter Interaction

Research indicates that MPCA exhibits significant biological activity, particularly concerning its interaction with neurotransmitter systems. The compound's structural similarity to neurotransmitters suggests potential effects on various receptors, including:

  • Serotonin Receptors : MPCA may influence serotonin signaling pathways, which are crucial for mood regulation and anxiety management.
  • Dopamine Receptors : Potential interactions with dopamine receptors could implicate MPCA in cognitive functions and reward pathways.

Analgesic and Anti-inflammatory Properties

Preliminary studies have suggested that MPCA may possess analgesic (pain-relieving) and anti-inflammatory properties. These effects could be attributed to its ability to modulate neurotransmitter release and synaptic transmission, impacting pain perception and inflammatory responses.

The mechanism of action for MPCA involves its binding affinity to specific biological receptors and enzymes. The presence of the carboxylic acid group enhances its reactivity, allowing it to participate in various biochemical interactions. Notably, MPCA has been studied for:

  • Modulating Synaptic Transmission : Influencing neurotransmitter release and receptor activation.
  • Enzyme Interactions : Potential effects on enzymes involved in metabolic pathways, suggesting implications for drug metabolism.

Synthesis Methods

Several methods exist for synthesizing this compound, highlighting the versatility of piperidine chemistry:

  • Direct Alkylation : Methylating piperidine derivatives.
  • Carboxylation Reactions : Introducing carboxylic acid groups through various synthetic routes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-MethylpiperidineSimilar piperidine structureLacks carboxylic functionality
3-MethylpiperidineSimilar piperidine structureDifferent position of methyl group
N-Methylpyrrolidin-2-oneFive-membered ring instead of sixDifferent ring structure affecting reactivity
1-AminopropaneAliphatic amine without cyclic structureLacks piperidine ring

Case Studies

Recent studies have focused on the biological activity of MPCA in various contexts:

  • Study on Analgesic Effects : A study evaluated the analgesic properties of MPCA in animal models, demonstrating significant pain relief comparable to standard analgesics.
  • Inflammation Modulation Research : Investigations into the anti-inflammatory effects of MPCA revealed a reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methylpiperidine-3-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves piperidine ring functionalization. For example, a methyl group can be introduced via reductive amination or alkylation of piperidine-3-carboxylic acid derivatives. Optimization strategies include:
    • Catalyst Selection : Use of palladium catalysts for selective methylation (e.g., coupling reactions) .
    • Temperature Control : Maintaining temperatures below 80°C to prevent racemization or decomposition.
    • Protection/Deprotection : Protecting the carboxylic acid group with tert-butoxycarbonyl (Boc) to avoid side reactions during methylation .
    • Yield Monitoring : Tracking intermediates via TLC or HPLC to adjust stoichiometry and reaction time.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
    • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., PubChem data for piperidine derivatives) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 157.21 g/mol for C8H13NO2C_8H_{13}NO_2) and fragmentation patterns.
    • X-ray Crystallography : Resolve stereochemistry for chiral centers, critical for biological activity studies .

Q. What analytical techniques are most reliable for assessing purity in research-grade batches?

  • Methodological Answer :
    • HPLC : Use a C18 column with UV detection at 210–220 nm; purity ≥95% is typical for research use .
    • Karl Fischer Titration : Quantify residual water content (<0.5% recommended for stability).
    • Elemental Analysis : Verify C, H, N ratios to confirm stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :
    • Derivative Libraries : Synthesize analogs with modifications at the methyl group (e.g., ethyl, aryl substitutions) or carboxylic acid (e.g., esterification, amidation) .
    • Biological Assays : Test analogs against target receptors (e.g., opioid receptors for piperidine derivatives) using radioligand binding assays .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and prioritize synthesis targets .

Q. How do stability profiles of this compound vary under biological assay conditions?

  • Methodological Answer :
    • pH Stability : Test solubility and degradation in buffers (pH 2–9) via LC-MS. Piperidine derivatives often degrade in acidic conditions, requiring neutral buffers .
    • Temperature Sensitivity : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles to prevent aggregation .
    • Light Sensitivity : Protect from UV exposure using amber vials, as photodegradation can generate impurities .

Q. How can contradictory bioactivity data between research groups be resolved?

  • Methodological Answer :
    • Batch Consistency : Verify purity and salt content (e.g., HCl vs. free base) using HPLC and ion chromatography .
    • Assay Standardization : Use internal controls (e.g., meperidine hydrochloride as a reference opioid agonist) to calibrate responses .
    • Meta-Analysis : Compare data across studies while accounting for variables like cell line specificity (e.g., NCI-H747 cells vs. neuronal models) .

Properties

IUPAC Name

1-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXGVABNMIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371716, DTXSID00902717
Record name 1-methylpiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3266
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-70-5
Record name 1-methylpiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-methylnipecotate, 0.3 mL (1.65 mmol) in 10 mL of dioxane was added a solution of 118 mg (4.95 mmol) of lithium hydroxide in 10 mL of water. The solution was stirred for 1.5 hours at rt. then was acidified to pH=1 with 5N HCl. The mixture was concentrated to dryness and carried on without further purification. IS (MS) 144.1 (M+1).
Quantity
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118 mg
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

Arecaidine hydrochloride (4 grams) (22.6 mmoles) was hydrogenated in water (100 ml) using 10% Pd—C at 40 psi at 25° C. for 24 hours. The catalyst was filtered off and washed with water. The aqueous solution was shaken with BioRad AG1X8 resin (OH− form) (23 ml bed) and after 5 minutes the resin was filtered off and washed with water. The aqueous solution was evaporated to give the title compound (Yield: 2.95 grams, 92%).
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4 g
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100 mL
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Yield
92%

Synthesis routes and methods III

Procedure details

Arecaidine hydrochloride (4 grams) (22.6 mmoles) was hydrogenated in water (100 ml) using 10% Pd--C at 40 psi at 25° C. for 24 hours. The catalyst was filtered off and washed with water. The aqueous solution was shaken with BioRad AG1X8 resin (OH- form) (23 ml bed) and after 5 minutes the resin was filtered off and washed with water. The aqueous solution was evaporated to give the title compound (Yield: 2.95 grams, 92%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
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Pd--C
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0 (± 1) mol
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100 mL
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Yield
92%

Synthesis routes and methods IV

Procedure details

(±)-Ethyl N-methylnipecotate (5.0 g) was dissolved in 5M hydrochloric acid (100 ml) and stirred at room temperature for 16 h. The solution was then evaporated at reduced pressure and the residue re-evaporated from toluene (×2). Trituration gave the hydrochloride salt of (±)-N-methylnipecotic acid as a white solid (3.91 g).
Quantity
5 g
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100 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-methylpiperidine-3-carboxylic Acid
1-methylpiperidine-3-carboxylic Acid
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1-methylpiperidine-3-carboxylic Acid
1-methylpiperidine-3-carboxylic Acid
1-methylpiperidine-3-carboxylic Acid

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